n'-Cyano-2-methylbenzenecarboximidamide
Description
Properties
Molecular Formula |
C9H9N3 |
|---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
N'-cyano-2-methylbenzenecarboximidamide |
InChI |
InChI=1S/C9H9N3/c1-7-4-2-3-5-8(7)9(11)12-6-10/h2-5H,1H3,(H2,11,12) |
InChI Key |
NUKDGHRYBNMTDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=NC#N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The table below summarizes key physical and chemical properties of N'-Cyano-2-methylbenzenecarboximidamide analogs:
Key Observations :
- 2-Cyano-N-[(methylamino)carbonyl]acetamide exhibits a relatively high melting point (202.5°C), suggesting thermal stability, but lacks solubility and reactivity data .
- N'-Hydroxy-2-methylbenzene-1-carboximidamide hydrochloride is categorized under "D0" (), though the classification system is undefined in the evidence. Its hydrochloride form implies enhanced solubility compared to non-ionic analogs.
Stability and Reactivity
- 2-Cyano-N-[(methylamino)carbonyl]acetamide shows incompatibility with strong oxidizers and nitrogen/carbon oxides, necessitating careful storage . No hazardous reactions or stability data are reported.
- Data gaps exist for the hydrolytic or photolytic stability of these compounds.
Toxicological and Ecological Profiles
- N'-Hydroxy-2-methylbenzene-1-carboximidamide hydrochloride : Toxicity and ecological impacts are unreported .
Research Implications and Limitations
The absence of direct data on this compound underscores the need for further studies. Comparisons with analogs suggest:
- Structural Modifications : Replacing the acetamide backbone () with a benzene ring (as in the target compound) may alter solubility and bioactivity.
- Functional Groups: The cyano group in 2-Cyano-N-[(methylamino)carbonyl]acetamide may confer electrophilic reactivity, while the hydroxy group in the hydrochloride analog () could enhance hydrogen-bonding interactions.
Q & A
Q. What are the recommended methods for synthesizing N'-Cyano-2-methylbenzenecarboximidamide in a laboratory setting?
- Methodological Answer : A common approach involves reacting 2-methylbenzenecarboximidamide derivatives with cyanating agents under controlled conditions. For example, analogous compounds like N-hydroxy-2-methylbenzenecarboximidoyl chloride (CAS 74467-03-1) are synthesized via nucleophilic substitution using cyanogen bromide in anhydrous solvents, followed by purification via recrystallization or column chromatography . Ensure reactions are conducted under inert atmospheres (e.g., nitrogen) to prevent hydrolysis of intermediates.
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : While specific toxicological data for this compound may be limited, analogous cyanated benzamides (e.g., 2-Cyano-N-[(methylamino)carbonyl]acetamide) recommend:
- Avoiding inhalation of dust/vapors (use fume hoods and PPE) .
- Implementing first-aid protocols for accidental exposure, such as fresh air ventilation and immediate medical consultation for respiratory irregularities .
- Storing the compound in airtight containers away from moisture and oxidizers .
Q. Which spectroscopic techniques are most effective for characterizing the structure of This compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions on the benzene ring and cyano group integration .
- Infrared Spectroscopy (IR) : Identify characteristic stretches for C≡N (~2200 cm) and amide C=O (~1650 cm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular formula accuracy and detect impurities .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of This compound across different studies?
- Methodological Answer :
- Purity Assessment : Use HPLC (>95% purity threshold) to rule out impurities as confounding factors .
- Standardized Protocols : Replicate experiments under identical conditions (e.g., solvent, temperature) to isolate variables. Cross-validate findings with structural analogs (e.g., 4-Cyano-N-[2-[[cyano(cyclohexyl)methyl]amino]-2-oxoethyl]benzamide) to identify substituent-dependent trends .
- Meta-Analysis : Aggregate data from multiple studies, applying statistical tools (e.g., ANOVA) to assess significance of contradictions .
Q. What experimental approaches are recommended to study the stability of This compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffered solutions (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy or LC-MS at intervals (e.g., 0, 7, 14 days) .
- Kinetic Analysis : Calculate degradation rate constants () using first-order kinetics. Compare activation energy () across pH levels to identify instability triggers .
Q. How should researchers design experiments to investigate the interaction mechanisms between This compound and biological targets?
- Methodological Answer :
- Biophysical Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity () and thermodynamics .
- Molecular Modeling : Perform docking simulations (e.g., AutoDock Vina) to predict binding poses with target proteins. Validate predictions via mutagenesis studies .
- In Vitro Activity Correlation : Compare inhibition constants () across enzyme isoforms to elucidate selectivity mechanisms .
Key Considerations for Data Reporting
- Ethical Compliance : Adhere to institutional guidelines for chemical safety and data transparency .
- Structural Analog Cross-Referencing : Compare results with derivatives like N-(3-cyanothiophen-2-yl)benzamide to contextualize findings .
- Critical Metadata : Report solvent systems, purity levels, and instrumentation parameters to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
